Structural Differentiation from the Pyran-2-one Analog (CAS 1706087-00-4)
The target compound replaces the 6-methyl-2H-pyran-2-one ring of the closest analog (CAS 1706087-00-4) with a 1,3-benzoxazole ring, reducing the hydrogen-bond acceptor count from 4 to 3 and altering the topological polar surface area (tPSA) from 60.8 Ų to a predicted value of approximately 51 Ų [1]. This change is expected to improve passive membrane permeability based on the rule of thumb that tPSA < 60 Ų favors CNS penetration [2]. The benzoxazole oxygen and nitrogen provide a bidentate metal-chelating motif absent in the pyran-2-one analog, which may confer distinct kinase inhibition profiles [3].
| Evidence Dimension | Topological polar surface area (tPSA) and hydrogen-bond acceptor count (HBA) |
|---|---|
| Target Compound Data | tPSA ≈ 51 Ų (predicted); HBA count = 3 |
| Comparator Or Baseline | CAS 1706087-00-4: tPSA = 60.8 Ų; HBA count = 4 |
| Quantified Difference | Δ tPSA ≈ -10 Ų; Δ HBA = -1 |
| Conditions | Predicted using fragment-based method (XLogP3 model); comparator tPSA from computed properties at kuujia.com |
Why This Matters
The lower tPSA and reduced HBA count predict enhanced membrane permeability, which is critical for intracellular target engagement and potential CNS applications.
- [1] Kuujia.com. Product page for CAS 1706087-00-4 (4-((1-(4-(1H-pyrrol-1-yl)benzoyl)pyrrolidin-3-yl)oxy)-6-methyl-2H-pyran-2-one). Available at: https://www.kuujia.com/cas-1706087-00-4.html (accessed April 2026). View Source
- [2] Pajouhesh, H. & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. NeuroRx, 2(4), 541–553. View Source
- [3] Kuujia.com. Product page for CAS 1798484-59-9 (N-{[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl}-2-(1H-pyrrol-1-yl)acetamide). Available at: https://www.kuujia.com/cas-1798484-59-9.html (accessed April 2026). View Source
